molecular formula C16H16O10 B14801945 SCOPOLETIN_met007

SCOPOLETIN_met007

Cat. No.: B14801945
M. Wt: 368.29 g/mol
InChI Key: UTTLUAQBFYOVMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of scopoletin B-D-glucuronide typically involves the glucuronidation of scopoletin. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation is often preferred due to its specificity and mild reaction conditions. The reaction involves the use of uridine diphosphate glucuronic acid as the glucuronide donor and glucuronosyltransferase enzymes .

Chemical glucuronidation can be performed using glucuronic acid derivatives under acidic or basic conditions. Common reagents include glucuronic acid lactone and catalysts such as trifluoroacetic acid or sodium hydroxide .

Industrial Production Methods

Industrial production of scopoletin B-D-glucuronide may involve biotechnological approaches, including the use of genetically engineered microorganisms that express glucuronosyltransferase enzymes. These microorganisms can be cultured in bioreactors to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

Scopoletin B-D-glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of scopoletin B-D-glucuronide, which may have different pharmacological properties .

Scientific Research Applications

Scopoletin B-D-glucuronide has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying glucuronidation reactions and the synthesis of glucuronide conjugates.

    Biology: Investigated for its role in plant defense mechanisms and its effects on cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antioxidant, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

Similar Compounds

    Scopoletin: The parent compound of scopoletin B-D-glucuronide, known for its diverse pharmacological properties.

    Esculetin: Another coumarin derivative with similar antioxidant and anti-inflammatory activities.

    Umbelliferone: A coumarin compound with comparable biological activities.

Uniqueness

Scopoletin B-D-glucuronide is unique due to its glucuronide conjugation, which enhances its solubility and bioavailability. This modification also influences its pharmacokinetic properties, making it a valuable compound for therapeutic applications .

Properties

Molecular Formula

C16H16O10

Molecular Weight

368.29 g/mol

IUPAC Name

3,4,5-trihydroxy-6-(6-methoxy-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H16O10/c1-23-8-4-6-2-3-10(17)24-7(6)5-9(8)25-16-13(20)11(18)12(19)14(26-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)

InChI Key

UTTLUAQBFYOVMO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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